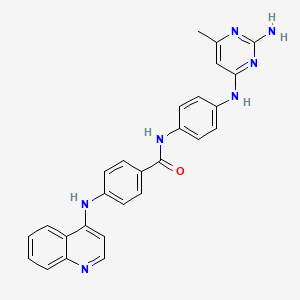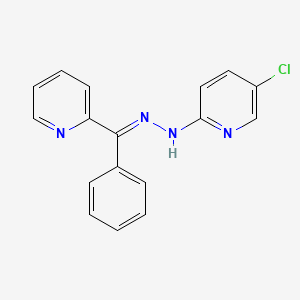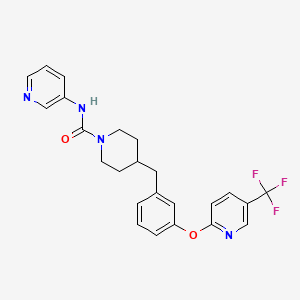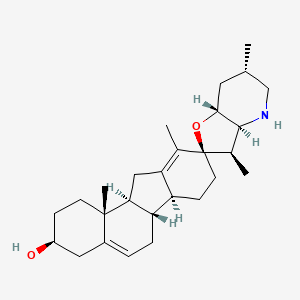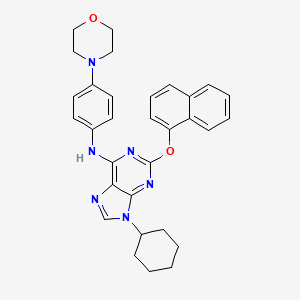
インディルビン
概要
説明
インディルビンは、ビスインドール化合物であり、インジゴ染料の構造異性体です。それは、しばしば細菌代謝の副産物として生成される天然に存在する化合物です。
科学的研究の応用
Indirubin has a wide range of scientific research applications:
作用機序
インディルビンは、主にサイクリン依存性キナーゼとグリコーゲンシンターゼキナーゼ-3ベータの阻害を通じてその効果を発揮します。これらの酵素は、細胞周期調節とアポトーシスにおいて重要な役割を果たします。 インディルビンは、これらの酵素のATP結合部位に結合し、それらの活性を阻害し、細胞周期停止とアポトーシスをもたらします 。 さらに、インディルビンは、PLK1やPIN1などの癌遺伝子の発現をダウンレギュレートすることが示されています .
類似化合物:
インジゴ: インディルビンの構造異性体で、主に染料として使用されます。
トリプタントリン: タイセイボクに見られる別の化合物で、薬理学的特性を持っています。
インディルビン-3’-オキシム: 抗癌活性が強化されたインディルビンの誘導体.
インディルビン-5-スルホン酸: 溶解性と薬理学的特性が改善された別の誘導体.
独自性: インディルビンは、サイクリン依存性キナーゼとグリコーゲンシンターゼキナーゼ-3ベータを阻害するという独自の能力を持つため、他の類似化合物とは異なります。 抗癌、抗炎症、抗血管新生などの幅広い生物学的活性は、科学研究と治療開発において貴重な化合物となっています .
Safety and Hazards
Indirubin should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
生化学分析
Biochemical Properties
Indirubin interacts with various enzymes and proteins, particularly cyclin-dependent kinases (CDKs) . The interaction is characterized by high-affinity binding into the enzyme’s ATP binding site .
Cellular Effects
Indirubin has been shown to have significant effects on various types of cells and cellular processes . It enhances brown adipose thermogenesis and white adipose browning, thereby ameliorating obesity-induced metabolic dysfunction . It influences cell function by up-regulating Ucp1 expression and enhancing mitochondrial respiratory function .
Molecular Mechanism
The molecular mechanism of Indirubin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by binding to cyclin-dependent kinases (CDKs) with high affinity .
Dosage Effects in Animal Models
Indirubin treatment restrained high-fat diet (HFD)-induced body weight gain, improved glucose homeostasis and ameliorated hepatic steatosis in mice . These effects were associated with an increase in energy expenditure .
Metabolic Pathways
It is known to interact with Ucp1, a protein involved in thermogenesis .
準備方法
合成経路および反応条件: インディルビンは、さまざまな方法で合成することができます。 注目すべき方法の1つは、インドールとモリブデンヘキサカルボニルおよびクミルパーオキサイドの反応であり、これはインドキシル中間体を介してインディルビンを生成します 。 別の方法は、遺伝子組み換えされた大腸菌におけるフラビン含有モノオキシゲナーゼの使用を含み、インディルビンの製造において高い効率を示しました .
工業生産方法: インディルビンの工業生産は、通常、タイセイボクなどの植物からの抽出を伴います。 この方法は、収率が低く、有機溶媒の消費量が多いことから、持続可能ではありません 。 代謝工学と合成生物学の進歩により、遺伝子組み換え微生物の使用など、より効率的な生産方法が開発されました .
化学反応の分析
反応の種類: インディルビンは、酸化、還元、置換などのさまざまな化学反応を起こします。 例えば、C-3’位におけるカルボニル基のオキシム基への変換は、その抗癌活性を高めることが示されています .
一般的な試薬および条件: インディルビンの合成および修飾に使用される一般的な試薬には、モリブデンヘキサカルボニル、クミルパーオキサイド、およびフラビン含有モノオキシゲナーゼが含まれます 。 反応条件は、通常、収率と選択性を最適化するために、特定の温度と溶媒を伴います .
主な生成物: インディルビン反応から形成される主な生成物には、インディルビン-3’-オキシムやインディルビン-5-スルホン酸など、薬理学的特性が強化されたインディルビン誘導体が含まれます .
4. 科学研究への応用
インディルビンは、幅広い科学研究への応用を持っています。
類似化合物との比較
Indigo: A structural isomer of indirubin, primarily used as a dye.
Tryptanthrin: Another compound found in indigo naturalis with pharmacological properties.
Indirubin-3’-oxime: A derivative of indirubin with enhanced anticancer activity.
Indirubin-5-sulphonic acid: Another derivative with improved solubility and pharmacological properties.
Uniqueness: Indirubin’s unique ability to inhibit cyclin-dependent kinases and glycogen synthase kinase-3 beta sets it apart from other similar compounds. Its broad spectrum of biological activities, including anticancer, anti-inflammatory, and anti-angiogenesis properties, makes it a valuable compound in scientific research and therapeutic development .
特性
IUPAC Name |
2-(2-hydroxy-1H-indol-3-yl)indol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLNPCNGMHKCKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026053, DTXSID501026052 | |
| Record name | (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479-41-4, 397242-72-7, 906748-38-7 | |
| Record name | Indirubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoindirubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397242727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indirubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906748387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indirubin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12379 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indirubin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOINDIRUBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LXW6D3W2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | INDIRUBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V86L8P74GI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does indirubin interact with its molecular targets?
A: Indirubin and its derivatives act as potent inhibitors of various protein kinases, primarily by competing with ATP for binding to the catalytic site of these enzymes. [, , , ] This competitive inhibition effectively disrupts the phosphorylation activity of these kinases, leading to downstream effects on cell cycle progression, apoptosis, and other cellular processes. [, , , ]
Q2: What are the primary downstream effects of indirubin's kinase inhibition?
A: Indirubin's inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β) leads to several downstream effects, including: [, , ]
- Cell Cycle Arrest: Indirubins induce cell cycle arrest at the G1/S and/or G2/M phases by inhibiting CDKs, key regulators of cell cycle progression. [, , ]
- Apoptosis Induction: Indirubin treatment can trigger apoptosis, a programmed cell death pathway, in various cancer cell lines. [, , , ]
- Inhibition of Tau Phosphorylation: Indirubins inhibit the abnormal hyperphosphorylation of the microtubule-associated protein tau, a hallmark of Alzheimer's disease, by targeting GSK-3β and CDK5. []
- Suppression of NF-κB Signaling: Indirubin has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation and immune responses, which contributes to its anti-inflammatory effects. []
Q3: What is the molecular formula and weight of indirubin?
A: The molecular formula of indirubin is C16H10N2O2, and its molecular weight is 262.26 g/mol. [, ]
Q4: Is there spectroscopic data available for indirubin and its derivatives?
A: Yes, spectroscopic data including NMR (1H and 13C), UV-Vis, and IR spectroscopy have been extensively used to characterize indirubin and its derivatives. [, , ] These techniques provide valuable information about the structure, purity, and interactions of indirubin with other molecules.
Q5: How stable is indirubin under various conditions?
A: The stability of indirubin can be affected by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. [, , ] Research suggests that indirubin can undergo degradation under certain conditions, which may impact its bioavailability and efficacy. [, , ]
Q6: How do structural modifications of indirubin affect its biological activity?
A: Structural modifications of the indirubin scaffold have been extensively explored to improve its pharmacological properties. * Substitution at the 5-position: Introducing substituents like halogens, nitro groups, or alkyl chains at the 5-position can significantly impact the potency and selectivity of indirubins towards specific kinases. [, , , , ] For instance, 5-substituted indirubins have shown higher inhibitory potency towards CDKs and GSK-3β compared to unsubstituted indirubin. [, , ]* Modification at the 3′-position: Modifications at the 3′-position, such as the introduction of an oxime group, can significantly enhance the solubility and cell permeability of indirubin derivatives. [, , , ] Indirubin-3′-monoxime, a well-studied derivative, exhibits improved solubility and bioavailability compared to the parent compound. [, , , ]* Introduction of N-glycosides: Synthetic indirubin N-glycosides have demonstrated cytotoxic activity against various cancer cells, highlighting the potential of glycosylation for enhancing the pharmacological properties of indirubins. []
Q7: What are the common formulation strategies used to improve the stability and bioavailability of indirubin?
A7: Several formulation strategies have been investigated to address the limitations of indirubin's poor water solubility and bioavailability:
- Phytosomes: Phytosomes are lipid-based drug delivery systems that encapsulate indirubin within phospholipid complexes, enhancing its solubility and permeability across biological membranes. [, ] Studies have demonstrated that indirubin phytosomes exhibit significantly improved oral bioavailability compared to conventional indirubin formulations. [, ]
- Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS formulations incorporate indirubin within a mixture of oils, surfactants, and co-solvents, forming fine oil-in-water emulsions upon contact with aqueous media in the gastrointestinal tract. This self-emulsification process enhances the dissolution and absorption of indirubin, leading to improved bioavailability. [, , ]
- Nanoparticles: Encapsulating indirubin within nanoparticles, such as those composed of bovine serum albumin, has been shown to enhance its solubility, stability, and delivery to target tissues. [] This approach has demonstrated promising results in preclinical studies for improving the therapeutic efficacy of indirubin. []
- Supersaturatable Self-Microemulsifying Drug Delivery Systems (S-SMEDDS): S-SMEDDS formulations utilize precipitation inhibitors to maintain indirubin in a supersaturated state within the gastrointestinal tract, promoting rapid dissolution and absorption. [] These formulations have demonstrated superior oral bioavailability compared to conventional SMEDDS and other indirubin formulations. []
Q8: What is known about the pharmacokinetics of indirubin and its derivatives?
A: While research on the pharmacokinetics of indirubin is ongoing, studies suggest that it is absorbed after oral administration but undergoes significant metabolism, impacting its bioavailability. [, , , , ] Indirubin derivatives, especially those with improved solubility, have shown enhanced pharmacokinetic profiles. [, , , , ] For instance, indirubin phytosomes and SEDDS have exhibited significantly higher bioavailability compared to conventional indirubin formulations. [, , , ]
Q9: What is the evidence supporting indirubin's antitumor activity?
A9: Indirubin has demonstrated antitumor activity in both in vitro and in vivo studies:
- In Vitro Studies: Indirubin and its derivatives have effectively inhibited the proliferation and induced apoptosis in various human cancer cell lines, including lung, colon, breast, and prostate cancer cells. [, , , , ] These findings highlight its potential as an anti-cancer agent.
- In Vivo Studies: In animal models, indirubin has shown promising results in suppressing tumor growth, particularly in models of liver fibrosis, breast cancer, and prostate cancer. [, , , ] These studies provide further support for its potential therapeutic application in cancer treatment.
Q10: What are the potential applications of indirubin beyond cancer treatment?
A: Besides its antitumor potential, indirubin has shown promising effects in preclinical studies for other conditions:* Neurodegenerative Diseases: Indirubin's ability to inhibit GSK-3β and CDK5, key enzymes involved in tau hyperphosphorylation, makes it a potential therapeutic candidate for neurodegenerative disorders like Alzheimer's disease. [, ]* Inflammatory Diseases: Its suppressive effects on the NF-κB signaling pathway suggest potential applications in treating inflammatory conditions like ulcerative colitis. [, , ] * Viral Infections: Indirubin-3'-monoxime has shown promising in vivo antiviral activity against multidrug-resistant HIV strains, suggesting its potential as an anti-HIV therapeutic agent. []
Q11: What analytical methods are used to characterize and quantify indirubin?
A: Several analytical techniques are employed for indirubin analysis:* High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or mass spectrometry detectors, is widely used to separate, identify, and quantify indirubin and its derivatives in various matrices, including plant extracts, biological samples, and pharmaceutical formulations. [, , , , , ]* Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the analysis of indirubin and its metabolites in complex biological samples, enabling pharmacokinetic studies and investigations of its metabolic fate. [, ]
Q12: Are there validated analytical methods available for indirubin?
A: Yes, researchers have developed and validated analytical methods for indirubin and its derivatives in accordance with regulatory guidelines. [] These methods ensure accurate and reliable quantification for research and clinical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
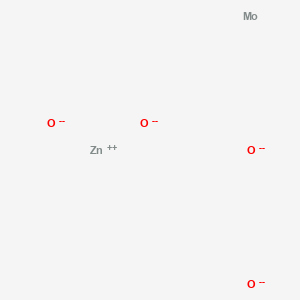
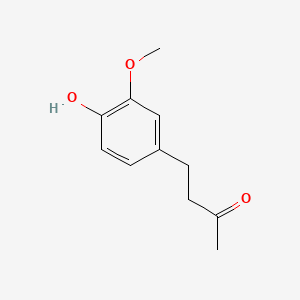
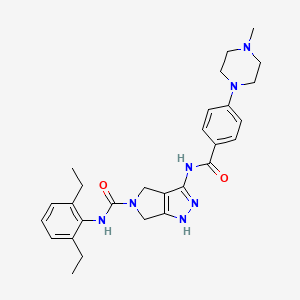
![N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide](/img/structure/B1684298.png)



